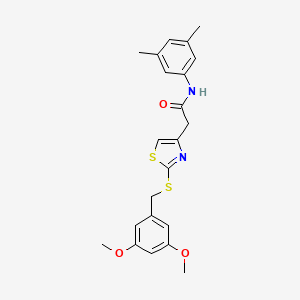![molecular formula C20H22N2O6 B2482759 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide CAS No. 1396884-63-1](/img/structure/B2482759.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide involves several key steps, including condensation reactions, and may involve the use of catalysts for specific reactions. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides shows a method where isocyanides, benzoylformic acid, and semicarbazones are reacted to yield complex organic structures through Ugi reactions (Sañudo et al., 2006).
Molecular Structure Analysis
X-ray crystallography plays a crucial role in determining the molecular structure of complex organic compounds. For example, the crystal structure of di[3-(4'-methoxyphenyl)-2,2,4,4-tetramethylpentan-3-yl] oxalate provides insights into the molecular arrangement and the spatial orientation of functional groups (Collins et al., 1996).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are diverse, involving mechanisms such as chemiluminescence and specific molecular rearrangements. The study on the synthesis of 3-ethoxy-4,4-diisopropyl-1,2-dioxetanes indicates chemiluminescent properties through low-temperature singlet oxygenation reactions (Matsumoto et al., 1999).
Applications De Recherche Scientifique
Role in Orexin Receptor Mechanisms and Binge Eating
Research explores the role of orexins (OX) and their receptors (OXR) in modulating feeding, arousal, stress, and drug abuse, implicating a significant role for OX1R mechanisms in binge eating (BE). The study examines compounds with selective antagonism at OX1R, suggesting potential novel pharmacological treatments for BE and other eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Chemical Transformations
The synthesis of cyclic hydroxamic acids and lactams, through catalytic hydrogenations, unveils pathways for the formation of compounds with a 2,3‐dioxo‐1,4‐benzoxazine skeleton. These compounds are derivatives of naturally occurring cyclic hydroxamic acids DIBOA and DIMBOA from Gramineae, highlighting their potential in chemical and pharmaceutical research (Hartenstein & Sicker, 1993).
Novel Selenium-containing Vitamin E Analogues
Research on the synthesis of novel selenium-containing vitamin E analogues through intramolecular homolytic substitution at selenium suggests the potential of these compounds in mimicking the antioxidant activity of vitamin E, offering insights into their therapeutic applications (Al-Maharik et al., 2001).
Variation of DIMBOA and Related Compounds in Maize
A study reporting the variation of 1,4-benzoxazin-3-one derivatives in maize with plant age provides insights into the biosynthesis and concentration of these compounds, which play a crucial role in the plant's resistance to aphids. This research contributes to our understanding of natural plant defense mechanisms and their potential applications in agriculture (Cambier et al., 2000).
Multitarget 1,4-Dioxane Compounds for Neurological Disorders
A study on 1,4-dioxane compounds reveals multitarget compounds with suitable combinations of dopaminergic and serotoninergic profiles, suggesting their potential in the treatment of Parkinson's disease or schizophrenia. This research highlights the therapeutic potential of designing multitarget compounds for neurological disorders (Del Bello et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-20(25,10-13-3-6-15(26-2)7-4-13)11-21-18(23)19(24)22-14-5-8-16-17(9-14)28-12-27-16/h3-9,25H,10-12H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXPLXHFKGVGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2482676.png)
![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2482678.png)
![1-propyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2482679.png)

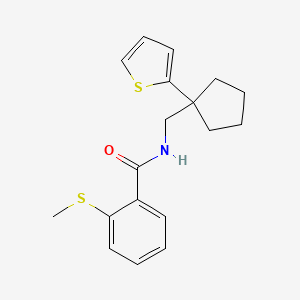
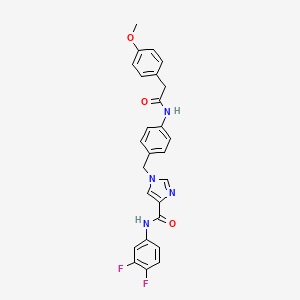
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea](/img/structure/B2482688.png)
![1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea](/img/structure/B2482689.png)
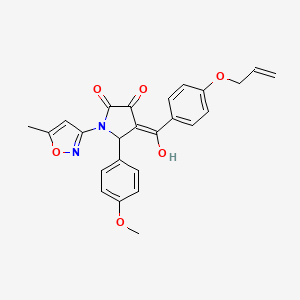
![4,6-Dimethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-2-carboxamide](/img/structure/B2482691.png)
![2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482692.png)
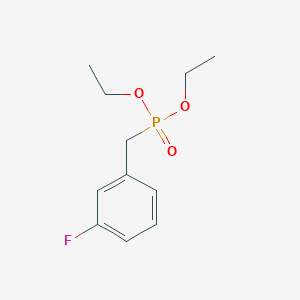
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2482696.png)
